3-Iodothyroacetic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Iodothyroacetic acid is an endogenous compound related to thyroid hormones. It is an oxidative metabolite of 3-iodothyronamine and is found circulating in mammals. This compound is known for its pharmacological activity, although its exact biosynthetic pathway and physiological role remain elusive .

准备方法

Synthetic Routes and Reaction Conditions: 3-Iodothyroacetic acid can be synthesized through the oxidative deamination of 3-iodothyronamine by mitochondrial monoamine oxidase type B and membrane-bound semicarbazide-sensitive amine oxidases . The reaction conditions typically involve the presence of these enzymes and an appropriate oxidative environment.

Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its specific and limited use in research settings. the synthesis would generally follow the same principles as laboratory synthesis, scaled up to meet industrial demands.

化学反应分析

Types of Reactions: 3-Iodothyroacetic acid undergoes various chemical reactions, including:

Oxidation: It acts as a reducing agent and can detoxify reactive oxygen species.

Reduction: It can be reduced back to 3-iodothyronamine under certain conditions.

Substitution: It can participate in substitution reactions, particularly involving its iodine atom.

Common Reagents and Conditions:

Oxidation: Requires oxidative enzymes like monoamine oxidase.

Reduction: Requires reducing agents such as hydrogen or hydrides.

Substitution: Typically involves halogen exchange reactions with appropriate nucleophiles.

Major Products:

Oxidation: Produces reactive oxygen species and other oxidative metabolites.

Reduction: Yields 3-iodothyronamine.

Substitution: Results in various substituted derivatives depending on the nucleophile used.

科学研究应用

3-Iodothyroacetic acid has several scientific research applications:

Chemistry: Used to study redox properties and oxidative stress mechanisms.

Biology: Investigated for its role in cellular metabolism and redox status.

Industry: Limited industrial applications, primarily used in research and development settings.

作用机制

The mechanism of action of 3-iodothyroacetic acid involves its redox properties. It acts as a reducing agent, detoxifying reactive oxygen species and indirectly preventing their formation . It also modulates the activity of sirtuin-1, a mitochondrial NAD±dependent deacetylase, which plays a crucial role in controlling genome stability and cellular redox status .

相似化合物的比较

3-Iodothyronamine: The precursor to 3-iodothyroacetic acid, with similar redox properties.

3,3’,5-Triiodothyroacetic acid: Another thyroid hormone-related compound with distinct pharmacological properties.

Uniqueness: this compound is unique due to its specific redox properties and its role as an oxidative metabolite of 3-iodothyronamine. Its ability to modulate sirtuin-1 activity and its potential neuroprotective effects distinguish it from other similar compounds .

生物活性

3-Iodothyroacetic acid (TA1) is a significant metabolite of thyroid hormones, specifically derived from 3-iodothyronamine (3T1AM). This compound has garnered attention due to its diverse biological activities, which include metabolic regulation, modulation of pain sensitivity, and potential therapeutic applications. This article will explore the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Overview of this compound

This compound is synthesized from thyroid hormones through various enzymatic processes, primarily involving decarboxylation and oxidative deamination. It exhibits distinct physiological effects compared to traditional thyroid hormones, suggesting unique mechanisms of action.

Biological Activities

1. Metabolic Effects

Research has demonstrated that TA1 influences metabolic processes significantly. For instance:

- Thermogenesis : TA1 has been shown to enhance thermogenic activity in brown adipose tissue, leading to increased energy expenditure in animal models. This effect is often contrasted with the actions of thyroxine (T4) and triiodothyronine (T3), which primarily promote energy storage rather than expenditure .

- Cardiometabolic Regulation : Studies indicate that TA1 may play a role in cardiovascular health by modulating heart rate and blood pressure. Experimental approaches have revealed that TA1 administration can lead to improved myocardial perfusion under stress conditions .

2. Neurological Effects

TA1's influence extends into the central nervous system:

- Pain Modulation : TA1 has been reported to reduce the threshold for noxious stimuli in mice, indicating its potential role in pain sensitivity modulation. This effect appears to be mediated by brain histamine pathways .

- Behavioral Changes : In behavioral studies, TA1 administration produced antidepressant-like effects in mice, suggesting a potential application in mood disorders .

Table 1: Summary of Key Findings on this compound

| Study | Model | Findings |

|---|---|---|

| Chiellini et al. (2012) | Mice | TA1 levels detected post-administration; significant metabolic effects observed. |

| Manni et al. (2018) | Rodents | TA1 enhances pain sensitivity; dependent on histamine release. |

| Braverman et al. (1970) | Humans | In vivo formation of TA3 and TA4 from T4 administration, indicating metabolic pathways involving TA1. |

Case Studies

Case Study 1: Cardiovascular Outcomes

In a study examining the cardiometabolic effects of TA1, researchers found that administration improved outcomes during pharmacologic stress testing in animal models. The results suggested that TA1 could enhance myocardial perfusion and reduce cardiac stress responses .

Case Study 2: Neurological Impact

A behavioral study focused on the antidepressant-like effects of TA1 revealed that mice treated with this compound exhibited reduced anxiety-like behaviors compared to control groups. This effect was linked to alterations in histamine signaling pathways within the brain .

属性

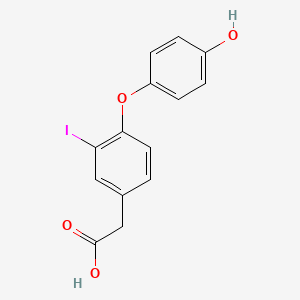

IUPAC Name |

2-[4-(4-hydroxyphenoxy)-3-iodophenyl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11IO4/c15-12-7-9(8-14(17)18)1-6-13(12)19-11-4-2-10(16)3-5-11/h1-7,16H,8H2,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDBDXSUPAYTFGB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1O)OC2=C(C=C(C=C2)CC(=O)O)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11IO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。